molecular formula C26H23NO6S B2658953 ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114852-72-0

ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2658953
CAS No.: 1114852-72-0
M. Wt: 477.53
InChI Key: FYBOVHWTGDHBHE-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex molecular arrangement, which includes an ethoxybenzoyl group and a benzothiazinyl group, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of boronic esters as protective groups in carbohydrate chemistry has been explored for similar compounds, indicating potential methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. For example, esters like this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

. Some of the key applications include:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity .

Comparison with Similar Compounds

Ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate can be compared with other esters and benzothiazine derivatives. Similar compounds include:

    Ethyl benzoate: A simpler ester with a similar functional group.

    Methyl benzoate: Another ester with a different alkyl group.

    Benzothiazine derivatives: Compounds with a similar benzothiazine core structure

Properties

IUPAC Name

ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S/c1-3-32-21-14-12-18(13-15-21)25(28)24-17-27(22-10-5-6-11-23(22)34(24,30)31)20-9-7-8-19(16-20)26(29)33-4-2/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBOVHWTGDHBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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